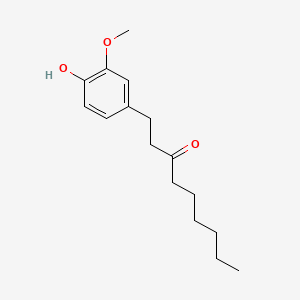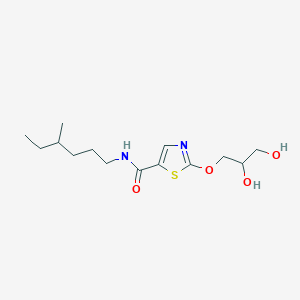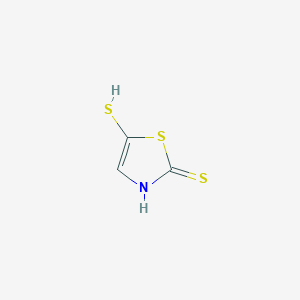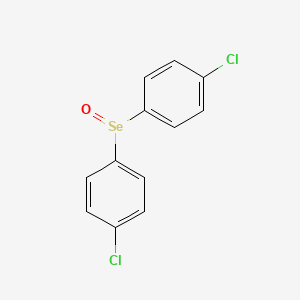methanone CAS No. 54252-38-9](/img/structure/B14646668.png)
[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is a complex organic compound with a unique structure that includes an aniline group, a methylamino group, a nitro group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the nitration of a thiophene derivative, followed by the introduction of the aniline and methylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aniline and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.
Medicine
In medicinal chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored characteristics for various applications.
作用機序
The mechanism of action of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
5-Anilino-1,2,3-thiadiazol-4-ylmethanone: This compound shares a similar core structure but differs in the presence of a thiadiazole ring instead of a thiophene ring.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Another similar compound with a methoxy group and a thiadiazole ring.
Uniqueness
The uniqueness of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone lies in its combination of functional groups and the thiophene ring. This structure provides distinct chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial development.
特性
CAS番号 |
54252-38-9 |
|---|---|
分子式 |
C18H15N3O3S |
分子量 |
353.4 g/mol |
IUPAC名 |
[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15N3O3S/c1-19-14-15(21(23)24)18(20-13-10-6-3-7-11-13)25-17(14)16(22)12-8-4-2-5-9-12/h2-11,19-20H,1H3 |
InChIキー |
MFKWKOAKNRQJNB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(SC(=C1[N+](=O)[O-])NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



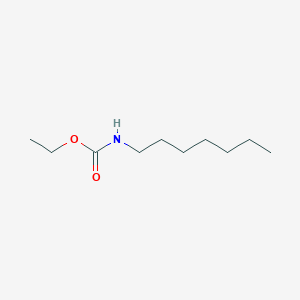
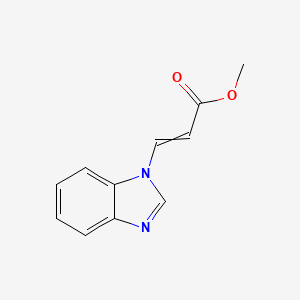
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
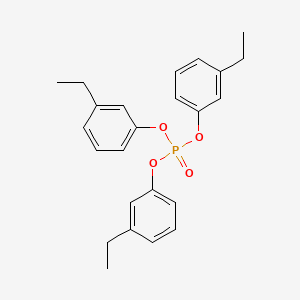
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
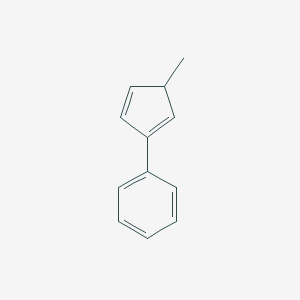
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
